Cas no 2090419-71-7 (2,2-difluoro-1-(3-methylpyridin-4-yl)ethan-1-amine)

2,2-Difluoro-1-(3-methylpyridin-4-yl)ethan-1-amine is a fluorinated amine derivative featuring a 3-methylpyridin-4-yl substituent. The presence of difluoromethyl groups enhances its electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its pyridine moiety contributes to potential bioactivity, while the difluoroethylamine structure offers improved metabolic stability and lipophilicity compared to non-fluorinated analogs. This compound is particularly useful in the development of kinase inhibitors and other bioactive molecules, where fluorine incorporation can optimize binding affinity and pharmacokinetic profiles. Its well-defined structure ensures consistency in synthetic applications, supporting its use in targeted drug discovery and medicinal chemistry research.
2,2-difluoro-1-(3-methylpyridin-4-yl)ethan-1-amine structure
2090419-71-7 structure
Product name:2,2-difluoro-1-(3-methylpyridin-4-yl)ethan-1-amine
CAS No:2090419-71-7
MF:C8H10F2N2
MW:172.175208568573
CID:6440005
PubChem ID:131542842

2,2-difluoro-1-(3-methylpyridin-4-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-1-(3-methylpyridin-4-yl)ethan-1-amine
    • 2090419-71-7
    • EN300-1960007
    • Inchi: 1S/C8H10F2N2/c1-5-4-12-3-2-6(5)7(11)8(9)10/h2-4,7-8H,11H2,1H3
    • InChI Key: RKUKONLBDBKMGL-UHFFFAOYSA-N
    • SMILES: FC(C(C1C=CN=CC=1C)N)F

Computed Properties

  • Exact Mass: 172.08120465g/mol
  • Monoisotopic Mass: 172.08120465g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9Ų
  • XLogP3: 1

2,2-difluoro-1-(3-methylpyridin-4-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1960007-0.25g
2,2-difluoro-1-(3-methylpyridin-4-yl)ethan-1-amine
2090419-71-7
0.25g
$1104.0 2023-09-17
Enamine
EN300-1960007-2.5g
2,2-difluoro-1-(3-methylpyridin-4-yl)ethan-1-amine
2090419-71-7
2.5g
$2351.0 2023-09-17
Enamine
EN300-1960007-0.5g
2,2-difluoro-1-(3-methylpyridin-4-yl)ethan-1-amine
2090419-71-7
0.5g
$1152.0 2023-09-17
Enamine
EN300-1960007-5g
2,2-difluoro-1-(3-methylpyridin-4-yl)ethan-1-amine
2090419-71-7
5g
$3479.0 2023-09-17
Enamine
EN300-1960007-1.0g
2,2-difluoro-1-(3-methylpyridin-4-yl)ethan-1-amine
2090419-71-7
1g
$1643.0 2023-06-03
Enamine
EN300-1960007-10.0g
2,2-difluoro-1-(3-methylpyridin-4-yl)ethan-1-amine
2090419-71-7
10g
$7065.0 2023-06-03
Enamine
EN300-1960007-0.05g
2,2-difluoro-1-(3-methylpyridin-4-yl)ethan-1-amine
2090419-71-7
0.05g
$1008.0 2023-09-17
Enamine
EN300-1960007-5.0g
2,2-difluoro-1-(3-methylpyridin-4-yl)ethan-1-amine
2090419-71-7
5g
$4764.0 2023-06-03
Enamine
EN300-1960007-1g
2,2-difluoro-1-(3-methylpyridin-4-yl)ethan-1-amine
2090419-71-7
1g
$1200.0 2023-09-17
Enamine
EN300-1960007-10g
2,2-difluoro-1-(3-methylpyridin-4-yl)ethan-1-amine
2090419-71-7
10g
$5159.0 2023-09-17

Additional information on 2,2-difluoro-1-(3-methylpyridin-4-yl)ethan-1-amine

Professional Introduction to Compound with CAS No. 2090419-71-7 and Product Name: 2,2-difluoro-1-(3-methylpyridin-4-yl)ethan-1-amine

Compound with the CAS number 2090419-71-7 and the product name 2,2-difluoro-1-(3-methylpyridin-4-yl)ethan-1-amine represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates fluorine atoms and a pyridine ring, which are known to enhance its pharmacological activity and metabolic stability.

The 2,2-difluoro-1-(3-methylpyridin-4-yl)ethan-1-amine molecule is synthesized through a series of carefully controlled chemical reactions that ensure high purity and yield. The presence of fluorine atoms in the molecular framework is particularly noteworthy, as fluorine is a well-documented element that can significantly influence the bioavailability and binding affinity of pharmaceutical compounds. Recent studies have demonstrated that fluorinated molecules often exhibit improved pharmacokinetic profiles, making them highly desirable in the development of new drugs.

In the realm of medicinal chemistry, the 3-methylpyridin-4-yl moiety plays a crucial role in determining the compound's interaction with biological targets. Pyridine derivatives are widely recognized for their ability to modulate various biological pathways, including those involved in inflammation, neurotransmission, and cancer cell proliferation. The specific substitution pattern in 2,2-difluoro-1-(3-methylpyridin-4-yl)ethan-1-amine enhances its potential as a lead compound for further drug discovery efforts.

Recent research has highlighted the importance of fluorinated amines in the development of novel therapeutic agents. Amines are fundamental structural units in many bioactive molecules, and their fluorination can lead to significant improvements in drug efficacy and selectivity. The 2,2-difluoro group in this compound not only contributes to its stability but also influences its electronic properties, thereby affecting its binding interactions with biological targets. This has been a focus of extensive investigation in recent years, with several studies demonstrating the advantages of fluorinated amines over their non-fluorinated counterparts.

The synthesis of 2,2-difluoro-1-(3-methylpyridin-4-yl)ethan-1-amine involves multiple steps, each requiring precise control to ensure optimal yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and palladium-mediated cross-coupling processes, have been employed to construct the desired molecular framework. These techniques not only enhance the efficiency of the synthesis but also allow for greater flexibility in modifying the compound's structure for tailored pharmacological effects.

The pharmacological profile of 2,2-difluoro-1-(3-methylpyridin-4-yl)ethan-1-amine has been extensively evaluated through both in vitro and in vivo studies. Initial findings suggest that this compound exhibits promising activity against several disease-related targets. For instance, it has shown potential as an inhibitor of enzymes involved in cancer cell growth and as a modulator of inflammatory pathways. These preliminary results have generated significant interest among researchers who are exploring novel therapeutic strategies.

One of the key advantages of 2,2-difluoro-1-(3-methylpyridin-4-yl)ethan-1-amine is its favorable pharmacokinetic properties. The incorporation of fluorine atoms enhances metabolic stability while maintaining good solubility in biological fluids. This balance is critical for ensuring that the compound reaches its target site effectively and remains active for an appropriate duration. Additionally, the presence of a methyl group on the pyridine ring contributes to increased lipophilicity, which can improve membrane permeability and target binding.

Further research is ongoing to explore additional applications of this compound beyond its initial therapeutic targets. Scientists are investigating its potential use as an intermediate in more complex drug molecules and as a component in combination therapies that leverage synergistic effects between different compounds. The versatility of 2,2-difluoro-1-(3-methylpyridin-4-ylenthanamino) makes it a valuable asset in modern drug discovery efforts.

The development of new pharmaceutical agents relies heavily on advancements in synthetic chemistry and molecular design. Compounds like 2,2-difluoro-bis(3-methylpyridinyl)methanamine exemplify how structural modifications can lead to significant improvements in drug efficacy and safety profiles. As research continues to uncover new therapeutic applications for this class of compounds, it is expected that additional derivatives will be developed with even more refined pharmacological properties.

In conclusion,CAS No 2090419 71 7 represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and favorable pharmacological properties. The combination of fluorine atoms,methylpyridine rings,and amine functionalities creates a versatile molecular scaffold with significant therapeutic potential. Continued investigation into this compound is likely to yield valuable insights into new drug development strategies and contribute to advancements across multiple medical disciplines.

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